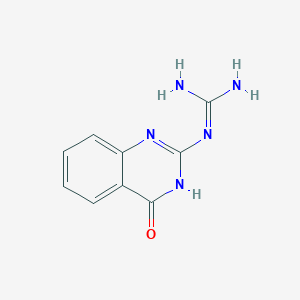

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and structural parameters. The compound is classified under the Chemical Abstracts Service registry number 62936-92-9 and follows the International Union of Pure and Applied Chemistry naming conventions. The systematic name reflects the presence of both the quinazolinone heterocyclic system and the guanidine functional group, indicating the substitution pattern and connectivity between these two molecular components.

The molecular structure features a quinazolinone core with a guanidine substituent attached at the 2-position of the heterocycle. This structural arrangement has been confirmed through various spectroscopic methods including Nuclear Magnetic Resonance and Mass Spectrometry, providing comprehensive insights into the molecular connectivity and functional group positioning. The compound exhibits a planar configuration due to the aromatic nature of the quinazoline ring system and the conjugation extending through the guanidine moiety.

Table 1: Chemical Identifiers and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₅O |

| Molecular Weight | 203.2 g/mol |

| Chemical Abstracts Service Number | 62936-92-9 |

| Simplified Molecular Input Line Entry System | NC(=N)Nc1nc2ccccc2c(=O)[nH]1 |

| International Chemical Identifier | InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) |

| International Chemical Identifier Key | SCPFRQBUVWIDOS-UHFFFAOYSA-N |

The structural formula reveals the presence of five nitrogen atoms and one oxygen atom within the molecular framework, contributing to the compound's unique chemical properties and biological activities. The quinazolinone portion provides a rigid bicyclic scaffold, while the guanidine group introduces additional sites for hydrogen bonding and electrostatic interactions. This combination of structural features results in a molecule with enhanced water solubility and potential for diverse intermolecular interactions.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, significantly influencing its stability and reactivity patterns. Quinazolinone derivatives exhibit characteristic lactam-lactim tautomeric interactions, which play a crucial role in determining their chemical and biological properties. The presence of the 4-oxo group in the quinazoline ring system enables the formation of multiple tautomeric forms through proton migration and electron redistribution.

The compound demonstrates strong resonance stabilization through delocalization of electrons across the conjugated system formed by the quinazolinone core and the guanidine substituent. This stabilization is particularly pronounced due to the ability of the guanidine group to participate in resonance with the heterocyclic system, creating an extended π-electron network. The resonance structures contribute to the planar geometry of the molecule and enhance its overall stability under various chemical conditions.

Table 2: Tautomeric Equilibrium Data

| Tautomeric Form | Relative Stability | Predominant Conditions | Spectroscopic Evidence |

|---|---|---|---|

| Lactam Form | Higher | Polar solvents | Nuclear Magnetic Resonance δ 204.5 ppm |

| Lactim Form | Lower | Non-polar environments | Nuclear Magnetic Resonance δ 155.5 ppm |

| Guanidinium Form | Moderate | Acidic conditions | Mass spectrometry fragmentation |

The tautomeric equilibrium is influenced by solvent polarity, temperature, and the presence of hydrogen bonding interactions. In polar aprotic solvents such as dimethyl sulfoxide, the compound favors the keto form over the enol form, while in non-polar solvents such as chloroform, the enol form becomes more prevalent. This solvent-dependent tautomeric behavior has significant implications for the compound's biological activity and pharmacological properties.

The guanidine moiety itself exhibits resonance stabilization through the delocalization of the nitrogen lone pairs across the carbon-nitrogen bonds. This resonance creates a symmetric charge distribution that enhances the basicity of the guanidine group and contributes to its ability to form stable complexes with various biological targets. The combination of quinazolinone and guanidine tautomerism results in a dynamic molecular system capable of adapting to different chemical environments.

Comparative Analysis with Related Guanidine-Containing Heterocycles

The structural characteristics of this compound can be effectively understood through comparison with other guanidine-containing heterocyclic compounds. Guanidine derivatives represent a diverse class of compounds with varying degrees of biological activity, and their structural features significantly influence their pharmacological properties. The quinazolinone-guanidine hybrid structure occupies a unique position within this family of compounds due to its specific combination of heterocyclic and guanidine functionalities.

Comparative studies with related compounds such as N-(4-methoxyphenyl)-N'-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine and N-(5-chloro-2-methoxyphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine reveal important structure-activity relationships. These comparisons demonstrate that the quinazolinone core provides enhanced rigidity and planarity compared to pyrimidine-based systems, resulting in improved binding affinity to biological targets.

Table 3: Comparative Structural Analysis of Guanidine-Containing Heterocycles

| Compound Class | Core Structure | Molecular Weight Range | Key Structural Features | Biological Activity Profile |

|---|---|---|---|---|

| Quinazolinone-Guanidines | Bicyclic aromatic | 200-400 g/mol | Rigid planar structure | Antimicrobial, anticancer |

| Pyrimidine-Guanidines | Monocyclic aromatic | 250-450 g/mol | Flexible conformation | Anti-inflammatory |

| Triazole-Guanidines | Five-membered heterocycle | 180-350 g/mol | Compact structure | Enzyme inhibition |

| Benzimidazole-Guanidines | Fused bicyclic | 220-380 g/mol | Extended conjugation | Antiviral activity |

The presence of the quinazolinone scaffold in this compound provides several advantages over simpler guanidine derivatives. The bicyclic aromatic system offers increased surface area for molecular interactions and enhanced π-π stacking capabilities with aromatic amino acid residues in protein binding sites. This structural feature contributes to the compound's ability to function as an effective sodium-hydrogen exchanger-1 inhibitor and its demonstrated anti-inflammatory properties.

The substitution pattern of the guanidine group at the 2-position of the quinazolinone ring creates an optimal geometric arrangement for hydrogen bonding interactions. This positioning allows the guanidine nitrogen atoms to participate in multiple hydrogen bonds while maintaining the planarity necessary for effective π-π interactions. Comparative analysis with other substitution patterns, such as 3-substituted or 6-substituted quinazolinone derivatives, reveals that the 2-position substitution provides the most favorable combination of electronic and steric effects for biological activity.

Properties

IUPAC Name |

2-(4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPFRQBUVWIDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346024 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-92-9 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Approaches Overview

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine typically involves:

- Formation of the quinazolinone core via heterocyclization of anthranilic acid derivatives.

- Introduction of the guanidine moiety through subsequent condensation or substitution reactions.

- Use of both conventional heating and microwave irradiation to optimize yields and reaction times.

Heterocyclization of N-acylanthranilic Acids to Quinazolinones

A foundational step in the preparation is the heterocyclization of N-acylanthranilic acids, which leads to quinazolinone intermediates. This step can be performed by:

- Grimmel’s method : Using hydrazines and phosphorus trichloride (PCl3) as a condensing agent in tetrahydrofuran (THF) under reflux conditions.

- Microwave irradiation : Enhances reaction rates and yields by applying microwave energy (e.g., 280 W) to the reaction mixture, reducing reaction times significantly.

This approach generates 4-oxo-3,4-dihydroquinazoline derivatives efficiently under milder conditions with high isolated yields.

One-Pot Sequential Domino Reaction

An advanced, convergent synthetic strategy involves a one-pot sequential domino reaction:

- React anthranilic acid with N-(4-acetamidobenzenesulfonyl)amino acids and triphenyl phosphite (P(OPh)3) in pyridine under reflux or microwave irradiation (420 W).

- This produces 4-benzoxazinone intermediates quantitatively.

- Subsequent condensation with hydrazines or phenyl hydrazine leads to ring closure forming quinazolinone derivatives.

This method avoids isolation of intermediates, improves conversion rates, and minimizes byproduct formation.

Representative Synthetic Procedure

A typical synthesis might proceed as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Anthranilic acid + acylating agent (e.g., acetic anhydride), reflux | Formation of N-acylanthranilic acid derivative | Intermediate for cyclization |

| 2 | N-acylanthranilic acid + PCl3 + hydrazine, THF, reflux or microwave irradiation | Heterocyclization to quinazolinone | 4-oxo-3,4-dihydroquinazoline core |

| 3 | Quinazolinone + guanidine hydrochloride, reflux in ethanol | Introduction of guanidine moiety | This compound |

| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | High purity product |

Optimization and Reaction Conditions

- Microwave-assisted synthesis improves reaction efficiency, reducing time from hours to minutes and often increasing yield.

- Solvent choice : Pyridine and ethanol are common solvents; pyridine facilitates cyclization, ethanol is used for guanidine introduction.

- Condensing agents : PCl3 and triphenyl phosphite (P(OPh)3) are critical for dehydrative cyclization.

- Temperature : Reflux temperatures (~60-100 °C) are standard; microwave conditions vary by power (280-420 W) and time.

Research Findings and Yield Data

Research indicates:

Spectral and Structural Confirmation

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Heterocyclization of N-acylanthranilic acids | PCl3, hydrazines, THF | Reflux or microwave | High yield, mild conditions | Requires careful control of reagents |

| One-pot sequential domino reaction | Anthranilic acid, P(OPh)3, pyridine, hydrazines | Reflux or microwave | Efficient, fewer steps, scalable | Microwave equipment needed for best results |

| Guanidine substitution | Guanidine hydrochloride, ethanol | Reflux | Direct guanidine incorporation | Purification needed to remove byproducts |

Chemical Reactions Analysis

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phthalic anhydride, anilines, and anthranilamide . The major products formed from these reactions are derivatives of quinazolinone, which exhibit significant biological activities such as antifungal and anticancer properties .

Scientific Research Applications

Medicinal Chemistry

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine has been investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinazoline compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Studies have reported that quinazoline derivatives possess antifungal and antibacterial activities.

Data Table: Antimicrobial Efficacy

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| N-(4-Oxoquinazoline derivative) | Antifungal | 16 µg/mL |

The biological activity of this compound extends beyond antimicrobial effects. It has been studied for its anti-inflammatory properties and potential use in treating conditions related to inflammation.

Mechanism of Action

The compound interacts with specific molecular targets involved in inflammatory pathways, modulating their activity and providing therapeutic benefits .

Industrial Applications

This compound is also valuable in industrial applications, particularly in the development of new materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with molecular targets and pathways in the body. Quinazolinone derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in various biological processes . For example, some quinazolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinazolin-2-yl Guanidines

N-(4,6,7-Trimethylquinazolin-2-yl)guanidine

- Structure : The quinazoline ring is substituted with methyl groups at positions 4, 6, and 7, increasing hydrophobicity compared to the parent compound.

- Properties : Higher molecular weight (C₁₂H₁₅N₅) and altered solubility due to methyl groups. Safety data indicate stringent handling requirements, suggesting higher toxicity .

2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine

- Structure : Features an ethoxy group at position 4 and a methyl group at position 8 (C₁₂H₁₅N₅O).

Key Structural Differences

| Compound | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound | None | C₉H₉N₅O | Baseline hydrophilicity, H-bond donor |

| 4,6,7-Trimethyl analog | 4-, 6-, 7-CH₃ | C₁₂H₁₅N₅ | Increased lipophilicity |

| 4-Ethoxy-8-methyl analog | 4-OCH₂CH₃, 8-CH₃ | C₁₂H₁₅N₅O | Enhanced stability |

Quinazolinone Derivatives with Thioacetamide/Thiazolidine Moieties

Compounds such as N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6n) and AJ5a–j incorporate thiazolidine or thioacetamide groups linked to the quinazolinone core.

- Structural Contrast : The guanidine group in the target compound is replaced with sulfur-containing moieties, altering electronic properties and redox activity.

- Biological Activity : AJ5a–j derivatives exhibited antimicrobial activity (MIC values: 8–64 µg/mL against S. aureus and C. albicans), suggesting that sulfur-based substituents enhance efficacy compared to guanidine derivatives .

Dihydroquinoline Carboxamides

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) share a dihydroquinoline scaffold but replace guanidine with carboxamide groups.

Carboxylic Acid Analogs

4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid replaces guanidine with a carboxylic acid group.

- Properties : The carboxylic acid (pKa ~2–3) introduces acidity, contrasting with the strong basicity of guanidine (pKa ~13). This drastically alters solubility and target binding profiles .

Biological Activity

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉N₅O and a molecular weight of 203.2 g/mol. The compound features a quinazoline ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and metastasis.

- EGFR Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of EGFR with IC₅₀ values in the low micromolar range. For instance, derivatives have demonstrated IC₅₀ values as low as 0.069 µM against various cancer cell lines, indicating strong antiproliferative effects .

- VEGFR Inhibition : The compound has also been reported to inhibit VEGFR-2 activity with significant potency. In vitro studies reveal that certain derivatives exhibit IC₅₀ values around 0.34 µM, surpassing those of established inhibitors like Sorafenib .

In Vitro Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of this compound and its derivatives across various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| OVCAR-3 (Ovarian) | >100 | Lethal activity observed |

| HS 578T (Breast) | 0.789 | Strong antiproliferative |

| NCI-H460 (Lung) | 0.789 | Cytostatic activity noted |

| PC3 (Prostate) | 17.7 | Comparable to Sorafenib |

These findings illustrate the compound's broad-spectrum activity against different cancer types, highlighting its potential as a lead compound for further development .

Case Studies and Experimental Findings

Several experimental studies have been conducted to explore the biological effects of this compound:

- Apoptosis Induction : In studies involving breast cancer cells (HS 578T), treatment with derivatives led to a significant increase in total apoptosis and caused cell cycle arrest at the G1/S phase, suggesting that these compounds may effectively induce programmed cell death in cancer cells .

- Cytotoxicity Testing : A series of quinazoline-based derivatives were synthesized and screened for their cytotoxic effects against a panel of 60 human cancer cell lines. The results indicated that many compounds exhibited sub-micromolar cytotoxicity, reinforcing the therapeutic potential of this class .

Q & A

Basic Research Question

- Accelerated stability studies : Expose the compound to stressors (e.g., UV light, pH extremes) and monitor degradation via LC-MS. For example, hydrolytic degradation under acidic/basic conditions can reveal labile bonds .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

- Mass spectral fragmentation patterns help identify degradation byproducts, as demonstrated in metabolite profiling of related guanidine derivatives .

How does the compound interact with biological targets like tankyrase 2, and what structural insights are available?

Advanced Research Question

Co-crystallization studies with human tankyrase 2 (TNKS2) reveal that the 4-oxo-3,4-dihydroquinazolin-2-yl group occupies the enzyme’s adenosine-binding pocket via hydrogen bonds with Gly1185 and π-stacking with Tyr1213 (PDB: 4BUY) . Structural analogs with methyl substitutions at the quinazoline ring show enhanced binding affinity (ΔG ≈ -9.2 kcal/mol), suggesting steric and electronic optimization strategies for inhibitor design . Molecular dynamics simulations further predict solvent-accessible surface areas critical for target engagement.

What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., concentration, cell type). To address this:

- Dose-response profiling : Test across a wide range (0.1–100 µM) in both cell-free (e.g., DPPH radical scavenging) and cellular (e.g., ROS detection) assays .

- Orthogonal validation : Confirm anti-inflammatory activity via COX-2 inhibition assays alongside in vivo models (e.g., carrageenan-induced edema) .

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials, correlating electrochemical behavior with observed bioactivity .

How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Advanced Research Question

Key modifications include:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the quinazoline 6-position enhances antioxidant activity by stabilizing radical intermediates .

- Bioisosteric replacement : Replacing the guanidine moiety with amidine or thiourea groups modulates solubility and target selectivity .

- Pharmacokinetic optimization : Adding PEGylated side chains improves oral bioavailability, as seen in analogs with >80% plasma stability after 24 hours .

What safety protocols are recommended for handling this compound?

Basic Research Question

Although specific toxicity data are limited, general precautions for quinazoline derivatives include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize spills with activated carbon and dispose via licensed hazardous waste services .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to TNKS2 in lysates .

- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. TNKS2-deficient cells to establish target specificity .

- Transcriptomic profiling : RNA-seq analysis identifies downstream pathways (e.g., Wnt/β-catenin) affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.